molecular formula C12H15N3S B12161939 N-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12161939
M. Wt: 233.33 g/mol
InChI Key: PPVIIVRXBPEYAW-UHFFFAOYSA-N
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Description

N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone, ethyl 2-cyanoacetate, sulfur, and morpholine in isopropyl alcohol under reflux conditions . This reaction yields the desired benzothienopyrimidine structure.

Industrial Production Methods

Industrial production methods for N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothienopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the benzothienopyrimidine ring.

Scientific Research Applications

N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of kinase enzymes and modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific ethyl substitution and tetrahydrobenzothieno structure. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H15N3S/c1-2-13-11-10-8-5-3-4-6-9(8)16-12(10)15-7-14-11/h7H,2-6H2,1H3,(H,13,14,15)

InChI Key

PPVIIVRXBPEYAW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C3=C(CCCC3)SC2=NC=N1

Origin of Product

United States

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